N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a naphthylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. . This reaction is highly efficient and produces the triazole ring in good yields.
This can be achieved through a nucleophilic substitution reaction where a suitable fluorobenzyl halide reacts with the triazole intermediate . The final step is the sulfonylation of the naphthyl group, which can be carried out using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halides (e.g., fluorobenzyl chloride), sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorobenzyl and naphthylsulfonyl groups enhance its binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares the fluorobenzyl group and has similar synthetic routes.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound contains a triazole ring and is used in medicinal chemistry.
N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide: This compound features a fluorobenzyl group and is used in various chemical reactions.
Uniqueness
N~1~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of a triazole ring, fluorobenzyl group, and naphthylsulfonyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C22H19FN4O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C22H19FN4O3S/c23-20-8-4-3-7-18(20)14-27-15-24-22(26-27)25-21(28)11-12-31(29,30)19-10-9-16-5-1-2-6-17(16)13-19/h1-10,13,15H,11-12,14H2,(H,25,26,28) |
InChI Key |
AKKJXGLZVCRKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NN(C=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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